4-(2-Ethoxyethoxy)piperidine

Description

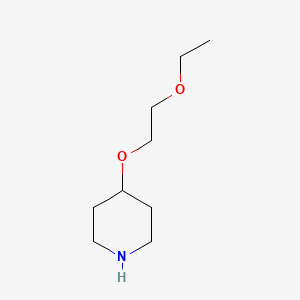

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethoxyethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-11-7-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAFBJXCTHYOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554424 | |

| Record name | 4-(2-Ethoxyethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70978-93-7 | |

| Record name | 4-(2-Ethoxyethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Ethoxyethoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a versatile scaffold for three-dimensional diversification. This guide focuses on a specific, yet underexplored, derivative: 4-(2-Ethoxyethoxy)piperidine (CAS Number: 70978-93-7). This molecule uniquely combines the rigid piperidine ring with a flexible, polar ethoxyethoxy side chain, creating a molecular architecture with intriguing potential for modulating drug-target interactions and pharmacokinetic profiles.

This document serves as a comprehensive technical resource for researchers and drug development professionals interested in the synthesis, properties, and potential applications of this compound. We will delve into the practical aspects of its preparation, characterization, and safe handling, while also exploring its prospective role in the design of novel therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in research and development. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 70978-93-7 | Internal Database |

| Molecular Formula | C₉H₁₉NO₂ | Calculated |

| Molecular Weight | 173.25 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred |

| Boiling Point | Not determined | - |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Solubility | Soluble in water and common organic solvents (predicted) | Inferred |

| LogP | 0.9 (predicted for a similar compound) | [2] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

The presence of the ether linkages and the terminal ethyl group in the side chain, combined with the basic nitrogen of the piperidine ring, suggests a molecule with a balanced hydrophilic-lipophilic character. This balance is often a desirable trait in drug candidates, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties.

Figure 1: 2D Chemical Structure of this compound.

Synthesis and Purification: A Practical Approach

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis involves the O-alkylation of a protected 4-hydroxypiperidine with 2-bromoethyl ethyl ether. The use of a protecting group on the piperidine nitrogen is crucial to prevent N-alkylation, a common side reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its facile removal under acidic conditions.

Figure 2: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq) or diisopropylethylamine (DIPEA).

-

Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-4-hydroxypiperidine as a white solid.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Alkylation: After the evolution of hydrogen gas ceases (approximately 30-60 minutes), add 2-bromoethyl ethyl ether (1.1 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and cautiously quench with water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired Boc-protected ether.

Step 3: Synthesis of this compound (Final Product)

-

Deprotection: Dissolve the purified tert-butyl this compound-1-carboxylate in a suitable solvent like DCM. Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M).

-

Reaction Monitoring: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with an organic solvent like ether to remove any non-polar impurities. Basify the aqueous layer to a pH of >10 with a strong base (e.g., NaOH or K₂CO₃).

-

Final Extraction: Extract the product into an organic solvent such as DCM or ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield this compound. The final product may be further purified by distillation under reduced pressure if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethoxyethoxy side chain protons, and the amine proton. The chemical shifts and coupling patterns will be indicative of the structure.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.[3][4]

-

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹).[5]

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel bioactive molecules. The piperidine core is a privileged scaffold in central nervous system (CNS) drug discovery, and the ethoxyethoxy side chain can be exploited to modulate polarity and engage in specific hydrogen bonding interactions with biological targets.[6]

Potential therapeutic areas where this scaffold could be explored include:

-

CNS Disorders: The piperidine nucleus is a common feature in drugs targeting CNS receptors and transporters. The ethoxyethoxy moiety could be used to fine-tune the blood-brain barrier permeability and target engagement of novel CNS agents.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine rings. The flexibility and hydrogen bonding capacity of the side chain could be advantageous in designing new inhibitors with improved potency and selectivity.

-

Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antiviral agents. The introduction of the ethoxyethoxy group could lead to compounds with novel mechanisms of action or improved pharmacokinetic properties.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile can be inferred from the parent piperidine molecule.

-

Hazards: Piperidine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It can cause severe skin burns and eye damage.[6][7][8]

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound represents a valuable, yet underutilized, building block for medicinal chemistry and drug discovery. Its synthesis, achievable through a robust and scalable Williamson ether synthesis protocol, provides access to a unique scaffold with a desirable balance of rigidity and flexibility. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to empower researchers to explore the full potential of this intriguing molecule in the development of next-generation therapeutics.

References

-

Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022-03-21). ResearchGate. [Link]

-

Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022-03-29). Beilstein Journals. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

Piperidine Synthesis. (2025-06-04). DTIC. [Link]

-

4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperidine. PubChem. [Link]

-

4-(2-Ethoxypropoxy)piperidine. PubChem. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021-10-30). Chemical Review and Letters. [Link]

-

2-[2-(1-Piperazinyl)ethoxy]ethanol. SpectraBase. [Link]

-

Safety Data Sheet: Piperidine. (2025-03-31). Carl ROTH. [Link]

-

4-Piperidinol, 2,2,6,6-tetramethyl-. NIST WebBook. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025-08-05). ResearchGate. [Link]

-

Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

-

4-[2-(2-butoxyethoxy)ethyl]piperidine. Angene Chemical. [Link]

-

Piperidine - SAFETY DATA SHEET. (2024-05-07). PENTA. [Link]

-

4-(2-Ethoxyphenyl)piperidine. PubChem. [Link]

-

Piperidine. NIST WebBook. [Link]

-

Supporting Information. Wiley-VCH. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 4-(2-Ethoxypropoxy)piperidine | C10H21NO2 | CID 14022394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine [webbook.nist.gov]

- 6. carlroth.com [carlroth.com]

- 7. chemos.de [chemos.de]

- 8. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to 4-(2-Ethoxyethoxy)piperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Section 1: Physicochemical Properties

A comprehensive experimental characterization of 4-(2-Ethoxyethoxy)piperidine is not currently available in the literature. However, we can infer its key physicochemical properties by examining closely related structures and employing computational models. These estimations provide a valuable starting point for experimental design and handling.

Predicted Physicochemical Data

The properties of this compound are anticipated to be influenced by the piperidine ring, the flexible ether chain, and the terminal ethyl group. For the purpose of this guide, we will present computed properties for the closely related analog, 4-(2-Ethoxypropoxy)piperidine, as a reasonable proxy.

| Property | Predicted Value (for 4-(2-Ethoxypropoxy)piperidine) | Data Source |

| Molecular Formula | C₁₀H₂₁NO₂ | PubChem |

| Molecular Weight | 187.28 g/mol | PubChem |

| XLogP3-AA | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 187.157228913 Da | PubChem |

| Topological Polar Surface Area | 30.5 Ų | PubChem |

Note: These values are computationally derived for a related compound and should be confirmed by experimental analysis of this compound.

Section 2: Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not published, a plausible and efficient route can be designed based on well-established methodologies for the preparation of 4-substituted piperidines. A common and effective strategy involves the Williamson ether synthesis, starting from a commercially available piperidine derivative.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 4-hydroxypiperidine with 1-bromo-2-ethoxyethane under basic conditions. To enhance reaction control and minimize side reactions, the piperidine nitrogen should be protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, which can be readily removed under acidic conditions in the final step.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

-

To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

-

To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Add 1-bromo-2-ethoxyethane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and stir for 16-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and quench carefully with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or a solution of HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to pH > 10.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Section 3: Spectroscopic Characterization

While experimental spectra for this compound are not available, we can predict the key features based on the analysis of its functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

-

Piperidine Ring Protons: Expect complex multiplets in the regions of approximately δ 1.2-1.8 ppm (for the C3 and C5 methylene protons) and δ 2.5-3.1 ppm (for the C2 and C6 methylene protons adjacent to the nitrogen). The proton at C4 will likely appear as a multiplet around δ 3.4-3.6 ppm.

-

Ethoxyethoxy Side Chain Protons:

-

The methylene protons of the ethoxy group (-O-CH₂-CH₃) are expected to appear as a quartet around δ 3.5 ppm.

-

The methyl protons of the ethoxy group (-O-CH₂-CH₃) will likely be an upfield triplet at approximately δ 1.2 ppm.

-

The two methylene groups of the ethoxyethoxy linker (-O-CH₂-CH₂-O-) will likely appear as multiplets in the range of δ 3.6-3.8 ppm.

-

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the piperidine N-H proton.

¹³C NMR Spectroscopy (Predicted)

-

Piperidine Ring Carbons:

-

The carbons at C2 and C6, adjacent to the nitrogen, are expected to resonate around δ 45-50 ppm.

-

The carbons at C3 and C5 are predicted to be in the δ 30-35 ppm range.

-

The carbon at C4, bearing the ether linkage, will be shifted downfield to approximately δ 75-80 ppm.

-

-

Ethoxyethoxy Side Chain Carbons:

-

The methyl carbon of the ethoxy group (-O-CH₂-CH₃) will be the most upfield signal, around δ 15 ppm.

-

The methylene carbon of the ethoxy group (-O-CH₂-CH₃) is expected around δ 66 ppm.

-

The two methylene carbons of the ethoxyethoxy linker (-O-CH₂-CH₂-O-) are anticipated to appear in the δ 68-72 ppm region.

-

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds.

-

C-O Stretch: A strong, characteristic band in the region of 1050-1150 cm⁻¹ is anticipated for the C-O stretching of the ether linkages.

-

N-H Bend: A band in the 1590-1650 cm⁻¹ region may be observed for the N-H bending vibration.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxyethyl group, cleavage of the ether linkages, and fragmentation of the piperidine ring. Key fragments would likely include ions corresponding to the piperidin-4-ol cation and various fragments of the ethoxyethoxy side chain.

Section 4: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it is imperative to handle this compound with the utmost caution, treating it as potentially hazardous. The safety precautions should be based on the known hazards of its core components: piperidine and ether-containing compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

-

Flammability: Piperidine is a flammable liquid. While the ether side chain may alter the flash point, it is prudent to treat this compound as a flammable substance. Keep away from open flames, sparks, and heat.

-

Toxicity: Piperidine is toxic if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage. Assume that this compound possesses similar toxicological properties.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 5: Applications in Drug Discovery

The piperidine moiety is a privileged scaffold in drug design, appearing in a wide range of therapeutic agents.[1] The introduction of an ethoxyethoxy group at the 4-position can modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Sources

The Synthesis and Characterization of 4-(2-Ethoxyethoxy)piperidine: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulated lipophilicity and aqueous solubility, which are critical for pharmacokinetic profiles.[1] This guide provides an in-depth technical overview of a plausible synthetic pathway and characterization of a novel piperidine derivative, 4-(2-Ethoxyethoxy)piperidine. While not a widely documented compound, its synthesis is approached here from first principles, leveraging established synthetic methodologies for analogous 4-substituted piperidines. This document is intended for researchers, scientists, and professionals in drug development, offering a practical framework for the synthesis, purification, and characterization of this and similar novel chemical entities.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents targeting the central nervous system, cancer, and infectious diseases.[1] Its conformational flexibility allows it to adapt to the steric requirements of various biological targets.[1] Furthermore, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the molecule's interaction with biological membranes and target proteins. The introduction of diverse substituents onto the piperidine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. The title compound, this compound, incorporates an ether-containing side chain, a common strategy to enhance solubility and introduce a potential hydrogen bond acceptor site.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. A robust and scalable synthetic route is paramount in drug discovery to ensure a reliable supply of the target compound for further studies. The proposed synthesis involves the protection of the piperidine nitrogen, introduction of the desired side chain via a Williamson ether synthesis, and subsequent deprotection.

Overall Synthetic Scheme

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Rationale: The secondary amine of 4-hydroxypiperidine is nucleophilic and can interfere with the subsequent O-alkylation step. Therefore, it is necessary to protect the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions.

-

Protocol:

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford tert-butyl 4-hydroxypiperidine-1-carboxylate.

-

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

-

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. The hydroxyl group of the protected piperidine is deprotonated with a strong base, typically sodium hydride, to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide, in this case, 1-bromo-2-ethoxyethane, via an Sₙ2 reaction.

-

Protocol:

-

To a suspension of sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add 1-bromo-2-ethoxyethane (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of this compound (Deprotection)

-

Rationale: The final step is the removal of the Boc protecting group to yield the target secondary amine. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane are commonly used for this purpose.

-

Protocol:

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq.) in a solution of 20% TFA in DCM or a 4 M solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.

-

Extract the product with a suitable organic solvent, such as DCM or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), the two ethoxy methylenes, the piperidine ring protons, and the N-H proton. The chemical shifts and coupling patterns will be indicative of the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the ethoxy carbons, the ethoxy methylene carbons, and the piperidine ring carbons. |

| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (for the final product), C-H stretching, and C-O-C stretching of the ether linkages. |

Chromatographic Analysis

| Technique | Purpose |

| GC-MS | To assess the purity of the final compound and identify any volatile impurities. |

| HPLC | To determine the purity of the final product with high accuracy. A suitable method would need to be developed using an appropriate column and mobile phase. |

Potential Applications in Drug Discovery

The piperidine scaffold is a versatile building block in the synthesis of a wide range of biologically active molecules.[3][4] this compound, as a novel derivative, can serve as a valuable intermediate in the generation of new chemical entities with potential therapeutic applications.

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs.[1] The ethoxyethoxy side chain could modulate blood-brain barrier penetration and solubility.

-

Anticancer Agents: Numerous piperidine-containing compounds have shown promise as anticancer agents.[2][5] This novel scaffold could be incorporated into new molecules designed to target specific pathways involved in cancer progression.

-

Antimicrobial Agents: The piperidine nucleus is also found in various antimicrobial compounds.[2] Derivatives of this compound could be explored for their potential antibacterial or antifungal activities.

The general workflow for utilizing this novel building block in a drug discovery program is outlined below.

Figure 2: General workflow for the utilization of a novel building block in drug discovery.

Conclusion

This technical guide has outlined a scientifically sound and logical approach to the synthesis and characterization of this compound. By leveraging well-established synthetic methodologies and analytical techniques, researchers can confidently produce and validate this novel chemical entity. The versatile nature of the piperidine scaffold suggests that this compound holds promise as a valuable building block for the discovery and development of new therapeutic agents across various disease areas. The detailed protocols and rationale provided herein are intended to serve as a practical resource for scientists engaged in the innovative field of drug discovery.

References

-

PubChem. 4-(2-Ethoxypropoxy)piperidine. National Center for Biotechnology Information. Available at: [Link].

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link].

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link].

- Preparation of piperidine derivatives. Google Patents.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link].

-

PubChem. 4-(2-Ethoxyphenyl)piperidine. National Center for Biotechnology Information. Available at: [Link].

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. Available at: [Link].

-

(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link].

-

4-[2-(2-butoxyethoxy)ethyl]piperidine. Angene Chemical. Available at: [Link].

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link].

-

PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office. Available at: [Link].

-

Piperidine Synthesis. Defense Technical Information Center. Available at: [Link].

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link].

- Method for preparing 4-piperidyl piperidine. Google Patents.

-

4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperidine. PubChem. Available at: [Link].

-

Synthesis of N-(2-hydroxyethyl)piperazine. PubChem. Available at: [Link].

- Process for preparing 2-piperidineethanol compounds. Google Patents.

-

Analgesic activity of alkyl piperidine derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link].

-

2-(2-Ethoxyethoxy)ethanol. Wikipedia. Available at: [Link].

-

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. PubChem. Available at: [Link].

-

1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. PubChem. Available at: [Link].

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(2-Ethoxyethoxy)piperidine: An In-Depth Experimental Guide

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The functionalization of the piperidine core allows for the precise tuning of a molecule's physicochemical properties and its interaction with biological targets. 4-(2-Ethoxyethoxy)piperidine is a valuable intermediate in drug discovery, offering a flexible building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive experimental protocol for its synthesis, grounded in established chemical principles and safety considerations.

Strategic Approach: A Two-Step Synthesis via Williamson Etherification

The synthesis of this compound is most effectively achieved through a two-step process centered around the classic Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[2][3]

Due to the presence of a secondary amine within the 4-hydroxypiperidine starting material, a direct alkylation of the hydroxyl group would likely lead to a mixture of O-alkylated and N-alkylated products. To ensure regioselectivity and achieve a high yield of the desired O-alkylated product, a protection-deprotection strategy is employed. The piperidine nitrogen is first protected with a suitable group, followed by the Williamson ether synthesis, and finally, the removal of the protecting group to yield the target compound.

Two common and effective protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group. This guide will detail the synthesis pathway utilizing the N-Boc protecting group, which offers robust protection and is readily removed under acidic conditions.

Overall Synthetic Scheme

Caption: Synthetic workflow for this compound.

Safety First: Hazard Analysis and Mitigation

A thorough understanding of the hazards associated with all chemicals is paramount for a safe laboratory environment.

| Chemical | Key Hazards | Mitigation Measures |

| 4-Hydroxypiperidine | Harmful if swallowed, causes skin and eye irritation.[4] | Wear appropriate PPE (lab coat, gloves, safety glasses). Handle in a well-ventilated area or fume hood. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Flammable solid, skin and eye irritant. | Keep away from heat and open flames. Wear appropriate PPE. |

| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas, causes severe skin burns and eye damage.[5] | Handle under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and glassware. Wear flame-retardant lab coat, gloves, and safety glasses. Have a Class D fire extinguisher readily available. |

| 2-Bromoethyl ethyl ether | Flammable liquid, causes skin and eye irritation. | Keep away from heat and open flames. Handle in a fume hood. Wear appropriate PPE. |

| Trifluoroacetic Acid (TFA) | Causes severe skin burns and eye damage, toxic if inhaled. | Handle in a fume hood with appropriate PPE, including acid-resistant gloves. |

| Dichloromethane (DCM) | Suspected of causing cancer, causes skin and eye irritation. | Handle in a fume hood. Wear appropriate PPE. |

| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides. | Keep away from heat and open flames. Test for peroxides before use if the solvent has been stored for an extended period. |

Experimental Protocols

Part 1: Synthesis of tert-Butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-hydroxypiperidine)

This step involves the protection of the secondary amine of 4-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This prevents the piperidine nitrogen from reacting in the subsequent Williamson ether synthesis.

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq.) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq.) to the solution and stir until it is dissolved.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF to the reaction mixture at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxy-1-piperidinecarboxylate as a white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Part 2: Synthesis of tert-Butyl 4-(2-ethoxyethoxy)-1-piperidinecarboxylate

This is the core Williamson ether synthesis step where the hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with 2-bromoethyl ethyl ether.

Materials:

-

tert-Butyl 4-hydroxy-1-piperidinecarboxylate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2-Bromoethyl ethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Precaution: Sodium hydride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF.

-

Carefully add sodium hydride (1.2 eq.) to the THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve tert-butyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C.

-

Add 2-bromoethyl ethyl ether (1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 4-(2-ethoxyethoxy)-1-piperidinecarboxylate.

Part 3: Synthesis of this compound (N-Boc Deprotection)

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Materials:

-

tert-Butyl 4-(2-ethoxyethoxy)-1-piperidinecarboxylate

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve tert-butyl 4-(2-ethoxyethoxy)-1-piperidinecarboxylate (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq.) or an equivalent amount of 4M HCl in dioxane to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure if necessary.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Typical Yield |

| 1 | 4-Hydroxypiperidine | (Boc)₂O | N-Boc-4-hydroxypiperidine | 1 : 1.1 | >90% |

| 2 | N-Boc-4-hydroxypiperidine | 2-Bromoethyl ethyl ether | N-Boc-4-(2-ethoxyethoxy)piperidine | 1 : 1.2 | 70-85% |

| 3 | N-Boc-4-(2-ethoxyethoxy)piperidine | TFA or HCl | This compound | 1 : 5-10 | >95% |

Conclusion and Further Perspectives

This guide provides a detailed and reliable protocol for the synthesis of this compound, a valuable intermediate for drug discovery and development. The two-step approach, employing an N-Boc protection strategy followed by a Williamson ether synthesis and deprotection, ensures a high yield and purity of the final product. Researchers and scientists can adapt this protocol for the synthesis of a variety of 4-alkoxy-substituted piperidine derivatives by selecting different alkylating agents in the Williamson ether synthesis step. As with any chemical synthesis, careful attention to safety precautions and reaction monitoring are essential for successful and safe execution.

References

-

PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PrepChem. Synthesis of 1-benzyl-4-(2-ethoxy)-ethoxybenzene. [Link]

-

Grokipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Sciencemadness Discussion Board. Deprotection of N-benzyl piperidine compound. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

LookChem. Cas 4727-72-4,1-Benzyl-4-hydroxypiperidine. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Rhodium.ws. CTH Removal of N-Benzyl Groups. [Link]

-

FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

-

Semantic Scholar. ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. [Link]

-

ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

YouTube. Intramolecular Williamson Ether Synthesis. [Link]

-

Sciencemadness Discussion Board. De-protection of N-Benzyl groups. [Link]

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

-

PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An Application Note for the Structural Elucidation of 4-(2-Ethoxyethoxy)piperidine using 13C NMR Spectroscopy

Introduction

This compound is a heterocyclic compound incorporating both a piperidine ring and an ether linkage. As a functionalized piperidine, it represents a class of scaffolds with significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. Unambiguous structural characterization is a critical step in the synthesis and quality control of such compounds. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule.[1] This application note provides a detailed protocol and theoretical analysis for the 13C NMR characterization of this compound, intended for researchers, scientists, and drug development professionals.

Core Principles of 13C NMR Spectroscopy

Unlike 1H NMR, 13C NMR spectroscopy probes the 13C isotope, which has a nuclear spin of 1/2.[2] Due to the low natural abundance of 13C (approximately 1.1%), the probability of finding two adjacent 13C atoms in a single molecule is very low. Consequently, 13C-13C spin-spin coupling is typically not observed, leading to simpler spectra where each unique carbon atom in a molecule produces a distinct signal.[3]

The key parameters derived from a 13C NMR spectrum are:

-

Number of Signals: Corresponds to the number of chemically non-equivalent carbon environments in the molecule.[3]

-

Chemical Shift (δ): The position of a signal on the spectrum (measured in parts per million, ppm) is highly dependent on the electronic environment of the carbon atom. Electronegative atoms (like oxygen and nitrogen) deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield).[4] The typical range for 13C chemical shifts is broad, from 0 to over 220 ppm.[5]

-

Signal Multiplicity (with Proton Coupling): In proton-coupled 13C spectra, the signal for a carbon is split by the protons directly attached to it according to the n+1 rule. However, for clarity and sensitivity, spectra are most commonly acquired under broadband proton-decoupled conditions, where all carbon signals appear as singlets.[3]

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial technique used to determine the number of hydrogens attached to each carbon.[6][7] By running specific DEPT experiments (commonly DEPT-90 and DEPT-135), one can differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons.[8]

Experimental Protocol: A Self-Validating System

This protocol is designed to yield a high-quality, interpretable 13C NMR spectrum. Each step includes a rationale to ensure trustworthiness and reproducibility.

Materials and Equipment

-

Analyte: this compound (50-100 mg)

-

NMR Solvent: Deuterated chloroform (CDCl3, 0.6-0.7 mL). CDCl3 is a common choice for its excellent solubilizing properties for many organic compounds and its single carbon signal at ~77 ppm which can be used as a secondary reference.[9][10]

-

Internal Standard: Tetramethylsilane (TMS). A small amount is often pre-dissolved in the NMR solvent by the manufacturer. TMS is chemically inert and its 13C signal is defined as 0.0 ppm, serving as the primary reference point.

-

NMR Tube: High-quality, 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). The quality of the tube is critical for achieving good magnetic field homogeneity (shimming).[11]

-

Filtration: Pasteur pipette and a small plug of glass wool. Cotton wool should be avoided as it can introduce impurities.

-

NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound directly into a clean, dry vial. A higher concentration is generally preferred for 13C NMR due to its inherent low sensitivity.[11][12] This quantity ensures a good signal-to-noise ratio can be achieved in a reasonable timeframe (20-60 minutes).[11]

-

Dissolution: Add ~0.7 mL of CDCl3 to the vial. Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in broadened spectral lines.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Instrument and Data Acquisition Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

-

Experiment: 1D 13C with proton decoupling (e.g., zgpg30 on a Bruker system).

-

Solvent: CDCl3.

-

Temperature: 298 K (25 °C).

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans in a given time, which is beneficial for the less sensitive 13C nucleus.[13]

-

Acquisition Time (AQ): ~1.0-2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds. This delay allows for the magnetization to return to equilibrium between pulses.

-

Number of Scans (NS): 1024 or higher. The signal-to-noise ratio improves with the square root of the number of scans.

-

Spectral Width (SW): 0 to 220 ppm. This range encompasses the vast majority of 13C chemical shifts in organic molecules.[5]

-

DEPT Experiments: Acquire DEPT-90 and DEPT-135 spectra to aid in peak assignment.

Predicted 13C NMR Spectrum and Structural Interpretation

The structure of this compound contains 9 unique carbon environments, and thus, 9 distinct signals are expected in the proton-decoupled 13C NMR spectrum.

Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering.

Predicted Chemical Shifts and DEPT Analysis

The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are based on established values for piperidine and ether functionalities and refined using spectral database predictions.[14][15][16][17]

| Carbon Atom | Predicted δ (ppm) | DEPT-90 | DEPT-135 | Rationale for Chemical Shift |

| C9 | ~15 | Absent | Positive (CH3) | Terminal methyl group, least deshielded carbon. |

| C3, C5 | ~33-35 | Absent | Negative (CH2) | Piperidine carbons beta to the nitrogen and beta to the ether oxygen. |

| C2, C6 | ~45-48 | Absent | Negative (CH2) | Piperidine carbons alpha to the nitrogen. The nitrogen atom causes a downfield shift compared to C3/C5.[14] |

| C8 | ~66-68 | Absent | Negative (CH2) | Methylene carbon adjacent to one ether oxygen (O2) and a methyl group.[17] |

| C7 | ~69-71 | Absent | Negative (CH2) | Methylene carbon flanked by two ether oxygens (O1 and O2), experiencing significant deshielding.[17] |

| C4 | ~72-75 | Positive (CH) | Positive (CH) | Methine carbon of the piperidine ring directly attached to the ether oxygen (O1), leading to a strong downfield shift.[16] |

Note: The exact chemical shift values can be influenced by solvent, concentration, and temperature.[10] The signal for the deuterated solvent (CDCl3) will appear as a triplet at approximately 77.16 ppm.[18]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the 13C NMR analysis process.

Caption: Workflow for the 13C NMR analysis of this compound.

Conclusion

13C NMR spectroscopy, complemented by DEPT experiments, provides an unequivocal method for the structural verification of this compound. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain a high-quality spectrum. The predicted chemical shifts and multiplicities serve as a robust guide for spectral interpretation, allowing for the confident assignment of all nine unique carbon atoms in the molecule. This analytical approach ensures the structural integrity of the compound, a fundamental requirement in research and drug development.

References

-

13C-NMR. (n.d.). University of Regensburg. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

-

NMR Sample Preparation. (n.d.). University of Leicester. [Link]

-

6.8: Principles of ¹³C NMR Spectroscopy. (2021, April 6). Chemistry LibreTexts. [Link]

-

13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis. [Link]

-

C-13 NMR Spectroscopy. (n.d.). Slideshare. [Link]

-

Sample Preparation. (n.d.). University College London. [Link]

-

13C NMR spectroscopy. (n.d.). National Chemical Laboratory, India. [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

A Great 13C NMR Spectrum Even When Your Sample is Dilute. (n.d.). Anasazi Instruments. [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

Ponnuswamy, S., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 50(5), 357-363. [Link]

-

C-13 nmr spectrum of ethoxyethane analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. [Link]

-

NMR sample preparation. (n.d.). EPFL. [Link]

-

13.13 Uses of 13C NMR Spectroscopy. (n.d.). Fiveable. [Link]

-

18.8 Spectroscopy of Ethers. (n.d.). OpenStax. [Link]

-

Asakura, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(20), 5065. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 9. C-13 nmr spectrum of ethoxyethane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethoxyethane doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Application Note: A Robust HPLC Method for the Analysis of 4-(2-Ethoxyethoxy)piperidine

Abstract

Introduction: The Analytical Challenge

4-(2-Ethoxyethoxy)piperidine is a piperidine derivative of interest in pharmaceutical development and chemical synthesis. The piperidine moiety is a common structural feature in many active pharmaceutical ingredients (APIs). Accurate quantification of such compounds is crucial for quality control, stability studies, and pharmacokinetic analysis.

The primary analytical challenges associated with this compound are twofold:

-

High Polarity and Basicity: The piperidine ring confers basicity, while the ethoxyethoxy group increases its polarity. These properties lead to poor retention on traditional non-polar reversed-phase HPLC columns (like C18), often causing the analyte to elute in or near the solvent front.[1][2][3]

-

Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, rendering standard UV-Vis detection methods insensitive and unsuitable for quantitative analysis.[4][5][6]

This guide addresses these challenges by proposing a primary HILIC-CAD method and a secondary RP-HPLC-ELSD method, with a full validation protocol outlined according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value/Characteristic | Rationale and Implication for HPLC Method Development |

| Molecular Formula | C9H19NO2 | Influences molecular weight and potential for mass spectrometric detection. |

| Molecular Weight | 173.25 g/mol | Important for mass-based detectors and for preparing standard solutions. |

| Polarity | High | The ether linkages and the secondary amine contribute to its hydrophilic nature, suggesting poor retention in reversed-phase chromatography.[2][12][13] |

| Basicity (pKa) | ~9-10 (for the piperidine nitrogen) | The basic nature can lead to peak tailing on silica-based columns due to interaction with residual acidic silanols. Mobile phase pH control or specialized columns are necessary. |

| UV Absorbance | Negligible | Lacks conjugated systems or strong chromophores, necessitating the use of universal detectors like CAD or ELSD.[4][5][14] |

| Volatility | Semi-volatile | The compound is sufficiently non-volatile to be compatible with ELSD and CAD, which rely on the evaporation of the mobile phase.[4][15][16] |

Primary Method: HILIC with Charged Aerosol Detection (CAD)

Rationale for Method Selection:

HILIC is an ideal chromatographic mode for highly polar compounds that are poorly retained in reversed-phase systems.[12][17] In HILIC, a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or cyano groups) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[12] This creates a water-enriched layer on the surface of the stationary phase, into which the polar analyte can partition, leading to retention.

Charged Aerosol Detection (CAD) is a universal detection method that provides a response for any non-volatile or semi-volatile analyte.[15][16] The response is proportional to the mass of the analyte, making it well-suited for quantitative analysis, especially when no reference standard is available for impurities.[18]

HILIC-CAD Experimental Protocol

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ CAD)

Chromatographic Conditions:

| Parameter | Condition | Justification |

| Column | Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3 µm) | Amide phases offer good retention and selectivity for a wide range of polar compounds and are generally robust. |

| Mobile Phase A | Acetonitrile | The weak, non-polar solvent in the HILIC mobile phase. |

| Mobile Phase B | 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid) | The aqueous component that facilitates partitioning. The buffer improves peak shape and reproducibility. Ammonium acetate is volatile and compatible with CAD. |

| Gradient | 95% A to 70% A over 10 minutes, followed by a 5-minute re-equilibration at 95% A | A gradient elution allows for the separation of impurities with different polarities and ensures the elution of any less polar components. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Injection Volume | 5 µL | Can be optimized based on analyte concentration and sensitivity. |

| CAD Settings | Evaporation Temperature: 35 °C, Nebulizer Gas (Nitrogen): As per manufacturer's recommendation | These settings should be optimized to achieve a balance between sensitivity and noise. |

Sample and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HILIC-CAD Workflow Diagram

Caption: Workflow for HILIC-CAD analysis of this compound.

Alternative Method: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

Rationale for Method Selection:

While HILIC is preferred, a reversed-phase method can be developed for laboratories where HILIC columns are not standard. To achieve retention for a polar basic compound on an RP column, specific conditions are required. Using a column with a polar-embedded or polar-endcapped stationary phase can improve retention and peak shape. Additionally, using an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), can suppress the ionization of the basic piperidine nitrogen, reducing interactions with silanols and improving peak symmetry.[19]

The Evaporative Light Scattering Detector (ELSD) is another universal detector suitable for non-chromophoric and semi-volatile compounds.[4][5][20] It operates by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

RP-HPLC-ELSD Experimental Protocol

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

| Parameter | Condition | Justification |

| Column | Polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 5 µm) | The polar-embedded group enhances retention of polar analytes under highly aqueous mobile phase conditions. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The acidic modifier improves peak shape for the basic analyte. TFA is volatile and compatible with ELSD. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier. |

| Gradient | 5% B to 50% B over 15 minutes, followed by a 5-minute re-equilibration at 5% B | A shallow gradient is used to achieve retention and separation. |

| Flow Rate | 1.0 mL/min | Standard flow rate. |

| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce mobile phase viscosity. |

| Injection Volume | 10 µL | Can be adjusted as needed. |

| ELSD Settings | Nebulizer Temperature: 40 °C, Evaporator Temperature: 50 °C, Gas Flow (Nitrogen): 1.5 L/min | These are starting points and should be optimized for the specific ELSD model and mobile phase conditions. |

Method Validation Protocol (as per ICH Q2(R1)/Q2(R2))

A comprehensive validation of the chosen analytical method should be performed to ensure its suitability for its intended purpose.[7][9][21] The following parameters should be evaluated:

| Validation Parameter | Protocol | Acceptance Criteria |

| Specificity/Selectivity | Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a sample spiked with known impurities. | The analyte peak should be free from interference from the blank, placebo, and known impurities. Peak purity analysis should be performed if a photodiode array detector is used in parallel. |

| Linearity | Prepare and inject at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero. |

| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | As per linearity, accuracy, and precision results. |

| Accuracy | Perform recovery studies by spiking a placebo or sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. | Mean recovery should be within 98.0% to 102.0%. |

| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the standard at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported. |

| Limit of Quantitation (LOQ) | Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be validated for accuracy and precision. | The LOQ should be reported with acceptable precision (RSD ≤ 10%) and accuracy. |

| Robustness | Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±10%, mobile phase composition ±2%). | The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits. |

System Suitability

Before each analytical run, a system suitability standard (a mid-range concentration of the analyte) should be injected five times. The following parameters should be monitored:

| Parameter | Acceptance Criterion |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Validation Workflow Diagram

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Conclusion

The analysis of this compound requires a tailored HPLC approach to overcome the challenges of its high polarity and lack of a UV chromophore. The proposed primary HILIC-CAD method offers excellent retention, sensitivity, and compatibility with the analyte's properties. The alternative RP-HPLC-ELSD method provides a viable option for laboratories where HILIC is not established. By following the detailed protocols and implementing a thorough validation based on ICH guidelines, researchers can ensure the generation of accurate, reliable, and reproducible data for this compound in various research and quality control settings.

References

-

Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

- Google Patents. (2014).

-

Müller, H. M., et al. (2015). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Química Nova, 38(1), 132-138. [Link]

-

Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

-

SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

-

Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

-

Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

-

Taylor, P. (2010). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Axcend. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

-

PubChem. (n.d.). 4-(2-Ethoxypropoxy)piperidine. [Link]

-

Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

-

ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

-

ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

- Google Patents. (2014). A kind of HPLC analytical approach of 3-amino piperidine. CN104007202B.

-

SEDERE. (n.d.). How does an ELSD work. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Thermo Fisher Scientific. (2016). Charged Aerosol Detection Applications in Biopharmaceutical Analysis. [Link]

-

ResearchGate. (2025). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]

-

PubMed. (2015). A charged aerosol detector/chemiluminescent nitrogen detector/liquid chromatography/mass spectrometry system for regular and fragment compound analysis in drug discovery. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

-

PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine. [Link]

-

YouTube. (2021). Why Use ELSD? The "Universal" Detector for Detecting Non-chromophoric Compounds. [Link]

-

Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

-

Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. [Link]

-

SIELC Technologies. (n.d.). Polar Compounds. [Link]

-

ResearchGate. (2025). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening...[Link]

-

Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

-

Chem-Impex. (n.d.). Éster bencílico del ácido 4-(2-oxo-etil)piperidina-1-carboxílico. [Link]

-

Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Polar Compounds | SIELC Technologies [sielc.com]

- 4. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. 4-(2-Ethoxypropoxy)piperidine | C10H21NO2 | CID 14022394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. youtube.com [youtube.com]